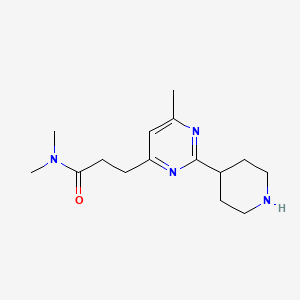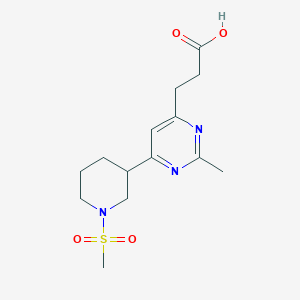
2-Bromo-4-tert-butyl-5-nitroaniline
Vue d'ensemble
Description
2-Bromo-4-tert-butyl-5-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of aniline, featuring a bromine atom, a tert-butyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-5-nitroaniline can be achieved through several methods. One common approach involves the nitration of 2-bromo-4-tert-butylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Another method involves the bromination of 4-tert-butyl-5-nitroaniline. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-tert-butyl-5-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or chlorosulfonic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, thiophenols, or ethers.
Electrophilic Substitution: Formation of multi-substituted aromatic compounds.
Reduction: Formation of 2-bromo-4-tert-butyl-5-aminoaniline.
Applications De Recherche Scientifique
2-Bromo-4-tert-butyl-5-nitroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science:
Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Pharmaceutical Research: Its derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-tert-butyl-5-nitroaniline depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, often facilitated by a catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-tert-butylaniline: Lacks the nitro group, making it less reactive in certain electrophilic substitution reactions.
4-tert-Butyl-5-nitroaniline: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Bromo-5-nitroaniline: Lacks the tert-butyl group, influencing its steric and electronic properties
Uniqueness
2-Bromo-4-tert-butyl-5-nitroaniline is unique due to the presence of all three functional groups (bromine, tert-butyl, and nitro) on the aromatic ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
2-bromo-4-tert-butyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPTWQQEANGOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)




![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)


